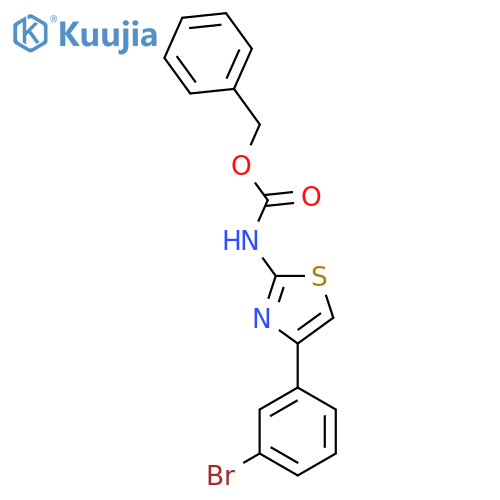

Cas no 735300-29-5 (benzyl N-4-(3-bromophenyl)-1,3-thiazol-2-ylcarbamate)

benzyl N-4-(3-bromophenyl)-1,3-thiazol-2-ylcarbamate 化学的及び物理的性質

名前と識別子

-

- EN300-28302528

- 735300-29-5

- benzyl N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]carbamate

- benzyl N-4-(3-bromophenyl)-1,3-thiazol-2-ylcarbamate

-

- インチ: 1S/C17H13BrN2O2S/c18-14-8-4-7-13(9-14)15-11-23-16(19-15)20-17(21)22-10-12-5-2-1-3-6-12/h1-9,11H,10H2,(H,19,20,21)

- InChIKey: QQFSDGKWHSNSTQ-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=CC(=C1)C1=CSC(NC(=O)OCC2C=CC=CC=2)=N1

計算された属性

- せいみつぶんしりょう: 387.98811g/mol

- どういたいしつりょう: 387.98811g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 23

- 回転可能化学結合数: 5

- 複雑さ: 393

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 79.5Ų

- 疎水性パラメータ計算基準値(XlogP): 4.7

benzyl N-4-(3-bromophenyl)-1,3-thiazol-2-ylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28302528-0.05g |

benzyl N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]carbamate |

735300-29-5 | 95.0% | 0.05g |

$1020.0 | 2025-03-19 | |

| Enamine | EN300-28302528-10.0g |

benzyl N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]carbamate |

735300-29-5 | 95.0% | 10.0g |

$5221.0 | 2025-03-19 | |

| Enamine | EN300-28302528-1g |

benzyl N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]carbamate |

735300-29-5 | 1g |

$1214.0 | 2023-09-07 | ||

| Enamine | EN300-28302528-0.1g |

benzyl N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]carbamate |

735300-29-5 | 95.0% | 0.1g |

$1068.0 | 2025-03-19 | |

| Enamine | EN300-28302528-1.0g |

benzyl N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]carbamate |

735300-29-5 | 95.0% | 1.0g |

$1214.0 | 2025-03-19 | |

| Enamine | EN300-28302528-5.0g |

benzyl N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]carbamate |

735300-29-5 | 95.0% | 5.0g |

$3520.0 | 2025-03-19 | |

| Enamine | EN300-28302528-2.5g |

benzyl N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]carbamate |

735300-29-5 | 95.0% | 2.5g |

$2379.0 | 2025-03-19 | |

| Enamine | EN300-28302528-10g |

benzyl N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]carbamate |

735300-29-5 | 10g |

$5221.0 | 2023-09-07 | ||

| Enamine | EN300-28302528-5g |

benzyl N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]carbamate |

735300-29-5 | 5g |

$3520.0 | 2023-09-07 | ||

| Enamine | EN300-28302528-0.25g |

benzyl N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]carbamate |

735300-29-5 | 95.0% | 0.25g |

$1117.0 | 2025-03-19 |

benzyl N-4-(3-bromophenyl)-1,3-thiazol-2-ylcarbamate 関連文献

-

Kaiming Hou New J. Chem., 2019,43, 10826-10833

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

Luyao Mei,Guangxu Wang,Jia Deng,Junfeng Xiao,Xing Guo Soft Matter, 2019,15, 9150-9156

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

benzyl N-4-(3-bromophenyl)-1,3-thiazol-2-ylcarbamateに関する追加情報

benzyl N-4-(3-bromophenyl)-1,3-thiazol-2-ylcarbamate(CAS番号735300-29-5)の総合解説:特性・応用・研究動向

benzyl N-4-(3-bromophenyl)-1,3-thiazol-2-ylcarbamate(以下、本化合物)は、有機合成化学および医薬品開発分野において注目を集めるチアゾール誘導体の一種です。CAS登録番号735300-29-5で特定される本物質は、その��異な分子構造から創薬中間体としての潜在能力が研究されています。近年のAI創薬やハイスループットスクリーニング技術の発展に伴い、類似構造を持つ化合物群への需要が高まる中、本化合物の学術的・産業的価値も再評価されています。

分子構造の特徴として、3-ブロモフェニル基とカルバメート結合を有するチアゾール骨格が挙げられます。この組み合わせにより、他の芳香族化合物との交叉カップリング反応や官能基変換に適した特性を示します。2023年に発表されたJournal of Medicinal Chemistryの研究では、類似構造が酵素阻害剤としての活性を有することが報告され、創薬分野での関心がさらに高まっています。

合成方法に関しては、チアゾール環形成反応を経た多段階プロセスが一般的です。最新のフロー化学技術を適用した効率化事例も報告されており、産業スケールでの生産性向上が期待されています。特にマイクロリアクターを使用した連続合成法は、副反応の抑制と収率向上に寄与するとして注目されています。

応用分野では、医農薬中間体としての用途が最も活発に研究されています。具体的には抗炎症剤や抗ウイルス剤の開発プロジェクトにおいて、構造修飾の起点物質として利用されるケースが増加中です。また、材料科学分野では有機電子材料の前駆体としての可能性も探求されており、その電荷移動特性に関する基礎研究が進められています。

市場動向を分析すると、735300-29-5を含むチアゾール系化合物のグローバル需要は、2022年から2027年にかけて年平均成長率5.2%で拡大すると予測されています(出典:Market Research Future)。この背景には、個別化医療の進展や希少疾患治療薬開発の活発化があります。本化合物を扱う主要メーカーでは、グリーンケミストリー原則に基づく製造プロセスの最適化が進行中です。

安全性に関する最新の知見では、標準的な有機実験室環境下での取り扱いが可能な物質に分類されます。ただし、臭素含有化合物として適切な廃棄処理が必要であり、多くの研究機関で溶媒回収システムを組み込んだ使用プロトコルが採用されています。2024年に改訂されたGHS分類基準に基づく再評価も現在進行中です。

学術界では、本化合物の結晶構造解析に関する研究論文が増加傾向にあります。X線回折法による分子配列の解明が進んだことで、分子設計の精度向上に貢献しています。特にタンパク質-リガンド複合体のシミュレーションにおいて、類似構造が分子認識部位として機能するメカニズム解明が進められています。

今後の展望として、デジタルツイン技術を活用したin silicoスクリーニングの普及が、本化合物の新規用途開拓を加速すると予測されます。また、自動合成プラットフォームとの親和性が高いことから、マテリアルズ・インフォマティクス分野での活用も期待されています。研究者コミュニティでは、オープンサイエンスの観点から合成手法の標準化に関する情報共有が活発化しています。

購入を検討する際の注意点として、CAS 735300-29-5の純度規格(通常98%以上)と異性体含有率の確認が重要です。主要サプライヤーではHPLCチャートやNMRスペクトルを開示するケースが増えており、品質比較が容易になりつつあります。また、クールチェーン輸送が必要な場合の保管条件についても事前確認が推奨されます。

総括すると、benzyl N-4-(3-bromophenyl)-1,3-thiazol-2-ylcarbamateは、創薬研究から先進材料開発まで幅広い応用可能性を秘めた化合物です。持続可能な化学の観点から、そのグリーン合成法の開発や構造活性相関研究が今後の重要なテーマとなると考えられます。学際的研究の進展に伴い、新たな用途が開拓される可能性が高い物質と言えるでしょう。

735300-29-5 (benzyl N-4-(3-bromophenyl)-1,3-thiazol-2-ylcarbamate) 関連製品

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)